5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1h)-one
Description
5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one (CAS: 1525578-89-5) is a pyridinone derivative characterized by a cyclopentylmethyl substituent at the N1 position, a methyl group at C4, and an amino group at C3. The cyclopentylmethyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-amino-1-(cyclopentylmethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-9-6-12(15)14(8-11(9)13)7-10-4-2-3-5-10/h6,8,10H,2-5,7,13H2,1H3 |
InChI Key |
WAGIYDZZJNMVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, the compound is explored as a lead compound for the development of new drugs. Its ability to interact with specific enzymes or receptors makes it a candidate for therapeutic applications.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their substituents:
| Compound Name | Substituent (N1 Position) | CAS Number | Key Features |
|---|---|---|---|
| 5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one | Cyclopentylmethyl | 1525578-89-5 | High lipophilicity |
| 5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one | 5-Hydroxypentyl | 1511584-92-1 | Hydroxyl group increases solubility |
| 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1H)-one | 4-Hydroxybutyl | 1526505-67-8 | Moderate hydrophilicity |
| 5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1H)-one | 3-Methoxypropyl | 1367113-86-7 | Ether linkage enhances stability |
| 5-Amino-1-(4-chlorobenzyl)pyridin-2(1H)-one | 4-Chlorobenzyl | CID 20120796 | Halogen introduces electron withdrawal |
Key Observations :
- Solubility : Hydroxyalkyl analogs (e.g., 5-hydroxypentyl) exhibit improved aqueous solubility due to polar hydroxyl groups, which may enhance bioavailability .
- Electronic Effects: The 4-chlorobenzyl substituent introduces electron-withdrawing effects, altering the pyridinone ring’s electron density and reactivity .
Spectroscopic and Crystallographic Data
- IR Spectroscopy: Amino and carbonyl (C=O) stretches are consistent across analogs. For example, the C=O band in 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (a pyrimidinone analog) appears at 1653 cm⁻¹, similar to pyridinones .
- X-ray Crystallography: Pyridinone and pyrimidinone derivatives exhibit non-planar conformations due to steric effects from substituents. For instance, the title compound in shows dihedral angles >30° between aromatic rings .
Biological Activity
5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 210.27 g/mol. The compound features a pyridine ring substituted with an amino group and a cyclopentylmethyl group, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) at certain receptor sites. For instance, studies on pyrazol-4-yl-pyridine derivatives show that they can enhance the binding affinity of acetylcholine (ACh) at the M4 muscarinic receptor, suggesting that similar mechanisms may be applicable to our compound of interest .
Pharmacological Effects
- Cognitive Enhancement : Compounds in this class are being investigated for their potential to improve cognitive function by modulating cholinergic signaling pathways.
- Neuroprotective Effects : There is evidence suggesting that PAMs can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Case Study 1: Structure-Activity Relationship (SAR)
A study focusing on the SAR of related compounds demonstrated that modifications to the cyclopentylmethyl group significantly affected the binding affinity and efficacy at the M4 receptor. For example, the introduction of different alkyl substituents led to variations in potency, with certain derivatives showing up to a 50-fold increase in ACh affinity .
| Compound | Binding Affinity (pK) | Efficacy (log α) |
|---|---|---|
| Compound A | 6.3 | 1.38 |
| Compound B | 6.5 | 1.74 |
| This compound | TBD | TBD |
Case Study 2: Neuropharmacological Assessment
In a controlled study assessing the neuropharmacological effects of similar compounds, it was found that they could significantly enhance cognitive performance in animal models. The study measured parameters such as memory retention and learning speed, revealing promising results for compounds acting on the cholinergic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
